Bicyclopentyl

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclopentylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-2-6-9(5-1)10-7-3-4-8-10/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWOHFOSAIXURX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167625 | |

| Record name | Bicyclopentyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1636-39-1 | |

| Record name | Dicyclopentyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1636-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclopentyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001636391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclopentyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclopentyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclopentyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bicyclopentyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C75YPF7243 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Bicyclopentyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclopentyl, also known as cyclopentylcyclopentane, is a saturated alicyclic hydrocarbon with the chemical formula C10H18.[1][2][3][4][5][6] Its unique bicyclic structure imparts specific physicochemical characteristics that are of interest in various fields, including materials science and as a building block in organic synthesis. This guide provides an in-depth overview of the core physicochemical properties of this compound, supported by available data and generalized experimental methodologies.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various chemical databases and literature sources.

Table 1: General and Molecular Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C10H18 | [1][2][3][5][6] |

| Molecular Weight | 138.25 g/mol | [1][2][5][6][7] |

| CAS Registry Number | 1636-39-1 | [1][2][3][5][8] |

| Synonyms | Cyclopentylcyclopentane, Dicyclopentyl | [1][3][4][5][8] |

| Canonical SMILES | C1CCC(C1)C2CCCC2 | [5] |

| InChI Key | MAWOHFOSAIXURX-UHFFFAOYSA-N | [1][3] |

Table 2: Thermodynamic and Physical Properties of this compound

| Property | Value | Unit | Source(s) |

| Boiling Point | ~190 (estimated) | °C | [5] |

| 188.7 (rough estimate) | °C | [9] | |

| Melting Point | -35.352 to -35.331 | °C | [9] |

| ~238 to 240 | K | [1][8] | |

| Density | 0.8102 (estimate) | g/cm³ | [9] |

| Vapor Pressure | 0.9226 @ 20°C (estimated) | hPa | [5] |

| 1.3218 @ 25°C (estimated) | hPa | [5] | |

| Flash Point | 49.81 (estimated) | °C | [5] |

| Refractive Index | 1.4860 (estimate) | [9] |

Table 3: Partition and Solubility Properties of this compound

| Property | Value | Unit | Source(s) |

| logP (Octanol/Water Partition Coefficient) | 4.6 (XLogP3-AA) | [5] | |

| Solubility | Insoluble in water. Soluble in organic solvents like Chloroform and Hexanes (slightly). | [9][10] |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, a common method for determination is distillation under atmospheric pressure, following OECD Guideline 103.

-

Apparatus: A standard distillation apparatus including a distillation flask, condenser, thermometer, and receiving flask.

-

Procedure:

-

A sample of this compound is placed in the distillation flask with boiling chips.

-

The apparatus is assembled, and cooling water is circulated through the condenser.

-

The flask is heated gently.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.

-

Determination of Melting Point

The melting point is the temperature at which a substance changes from a solid to a liquid state. The capillary tube method (OECD Guideline 102) is a standard technique.

-

Apparatus: A melting point apparatus with a heated block and a thermometer or digital temperature sensor, and capillary tubes.

-

Procedure:

-

A small, powdered sample of solidified this compound is packed into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature range over which the sample melts is recorded as the melting point.

-

Determination of Density

Density is the mass per unit volume. For liquids like this compound, a pycnometer or a vibrating tube densimeter can be used (OECD Guideline 109).[12]

-

Apparatus: A pycnometer of a known volume or a digital densimeter.

-

Procedure (using a pycnometer):

-

The empty pycnometer is weighed.

-

It is then filled with the this compound sample and weighed again.

-

The temperature of the sample is recorded.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

-

Determination of logP (Octanol/Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method (OECD Guideline 107) is a common experimental procedure.

-

Apparatus: Separatory funnels, shaker, and an analytical instrument for concentration measurement (e.g., GC or HPLC).

-

Procedure:

-

A known amount of this compound is dissolved in a mixture of n-octanol and water in a separatory funnel.

-

The mixture is shaken until equilibrium is reached.

-

The octanol (B41247) and water phases are separated.

-

The concentration of this compound in each phase is determined analytically.

-

The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the water phase.

-

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a chemical substance like this compound.

References

- 1. 1,1'-Bicyclopentyl [webbook.nist.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 1,1'-Bicyclopentyl [webbook.nist.gov]

- 4. 1,1'-Bicyclopentyl [webbook.nist.gov]

- 5. scent.vn [scent.vn]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Dicyclopentyl | C10H18 | CID 15417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,1'-Bicyclopentyl [webbook.nist.gov]

- 9. 1636-39-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. byjus.com [byjus.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. publishoa.com [publishoa.com]

- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

Bicyclopentyl: A Comprehensive Technical Guide for Researchers

CAS Number: 1636-39-1 Molecular Formula: C₁₀H₁₈ Molecular Weight: 138.25 g/mol

This technical guide provides an in-depth overview of bicyclopentyl (also known as cyclopentylcyclopentane or 1,1'-bicyclopentyl), a saturated alicyclic hydrocarbon. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis, spectroscopic data, and the application of related bicycloalkanes in medicinal chemistry.

Molecular Structure

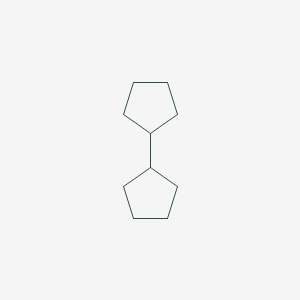

This compound consists of two cyclopentane (B165970) rings connected by a single carbon-carbon bond.

Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

Physicochemical and Thermodynamic Properties

A summary of the key physicochemical and thermodynamic properties of this compound is presented in the table below. This data is crucial for its application in various experimental and industrial settings.

| Property | Value | Reference |

| CAS Number | 1636-39-1 | [1] |

| Molecular Formula | C₁₀H₁₈ | [1] |

| Molecular Weight | 138.25 g/mol | [1] |

| Density | 0.915 g/cm³ | |

| Boiling Point | 186.9 °C at 760 mmHg | |

| Flash Point | 51.6 °C | |

| Melting Point | Not Available | |

| Refractive Index | 1.4860 (estimate) | |

| Enthalpy of Vaporization | 41.8 ± 0.4 kJ/mol at 298.15 K | |

| Enthalpy of Fusion | 11.3 ± 0.1 kJ/mol | |

| Critical Temperature | 634 K (estimate) | |

| Critical Pressure | 2800 kPa (estimate) |

Synthesis of this compound

Representative Experimental Protocol: Synthesis via Grignard Reagent Coupling

This protocol describes a potential two-step synthesis of this compound starting from cyclopentanol (B49286).

Step 1: Synthesis of Cyclopentyl Bromide from Cyclopentanol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 43.0 g (0.5 mol) of cyclopentanol.

-

Addition of HBr: Slowly add 119 g (0.7 mol) of 48% hydrobromic acid to the cyclopentanol with stirring.

-

Reflux: Heat the mixture to reflux for 6 hours.

-

Work-up: After cooling, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, concentrated sulfuric acid (to remove unreacted alcohol), water, 10% sodium bicarbonate solution, and finally with water.

-

Drying and Distillation: Dry the crude cyclopentyl bromide over anhydrous calcium chloride and purify by distillation. The boiling point of cyclopentyl bromide is approximately 137-139 °C.

Step 2: Grignard Coupling of Cyclopentyl Bromide

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 12.2 g (0.5 g-atom) of magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 74.5 g (0.5 mol) of cyclopentyl bromide in 250 mL of anhydrous diethyl ether dropwise to the magnesium turnings at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Coupling Reaction: To the freshly prepared cyclopentylmagnesium bromide solution, add a catalytic amount of a suitable coupling catalyst, such as copper(I) chloride or silver(I) bromide. Then, slowly add another equivalent of cyclopentyl bromide (74.5 g, 0.5 mol) dissolved in 100 mL of anhydrous diethyl ether.

-

Reaction Quench and Work-up: After the addition is complete, reflux the mixture for 4-6 hours. Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation. The resulting crude this compound can be purified by fractional distillation under reduced pressure.

}``` Caption: A representative workflow for the synthesis of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While dedicated high-resolution spectra for this compound were not found in the searched literature, the expected chemical shifts can be estimated based on the analysis of similar cycloalkane structures.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a complex multiplet in the upfield region, typical for saturated hydrocarbons. The protons on the carbons adjacent to the ring-junction (C1 and C1') would be expected to appear at a slightly different chemical shift than the other methylene (B1212753) protons of the cyclopentyl rings. A rough estimation for the chemical shifts would be in the range of 1.2-1.8 ppm.

-

¹³C NMR: The carbon NMR spectrum would be expected to show three distinct signals corresponding to the C1, C2/C5, and C3/C4 carbons of each cyclopentyl ring (assuming free rotation around the C1-C1' bond makes the rings equivalent). The C1 carbon, being a tertiary carbon, would appear at a different chemical shift compared to the secondary carbons. Estimated chemical shifts would be in the range of 25-50 ppm.

Mass Spectrometry

The mass spectrum of this compound is available from the NIST WebBook. The spectrum shows a molecular ion peak (M+) at m/z 138, corresponding to the molecular weight of the compound. The fragmentation pattern is characteristic of an aliphatic hydrocarbon, with prominent peaks corresponding to the loss of alkyl fragments.

[2]#### Infrared (IR) Spectroscopy

The infrared spectrum of this compound is also available from the NIST WebBook. The spectrum is dominated by strong C-H stretching vibrations in the region of 2850-2960 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹.

[3]### Applications in Drug Development: The Bicyclo[1.1.1]pentane (BCP) Motif as a Bioisostere

While this compound itself is not widely documented as a pharmacophore, the structurally related bicyclo[1.1.1]pentane (BCP) moiety has gained significant attention in medicinal chemistry as a bioisostere for para-substituted phenyl rings. Bioisosteres are chemical substituents or groups with similar physical or chemical properties which produce broadly similar biological properties to another chemical compound.

The replacement of a flat aromatic ring with a three-dimensional, rigid scaffold like BCP can offer several advantages in drug design:

-

Improved Physicochemical Properties: BCP-containing compounds often exhibit enhanced solubility and metabolic stability compared to their aromatic counterparts.

-

Novel Chemical Space: The introduction of a 3D structure allows for the exploration of new interactions with biological targets.

-

Reduced Off-Target Effects: The more defined shape of the BCP moiety can lead to higher selectivity for the intended target.

Logical Relationship of BCP as a Phenyl Ring Bioisostere

Caption: The concept of replacing a phenyl ring with a BCP moiety in drug design.

Conclusion

This compound is a simple alicyclic hydrocarbon with well-defined physical and chemical properties. While its direct application in drug development is not prominent, the study of related bicycloalkanes, particularly bicyclo[1.1.1]pentane, highlights the importance of saturated ring systems in modern medicinal chemistry. This guide provides a consolidated source of technical information on this compound for researchers and professionals, and it is hoped that it will serve as a valuable resource for future studies and applications.

References

An In-depth Technical Guide to Bicyclopentyl and its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bicyclopentyl and the Rise of Bicyclo[1.1.1]pentanes (BCPs) in Medicinal Chemistry

This compound, also known by its IUPAC name cyclopentylcyclopentane , is a saturated alicyclic hydrocarbon. While this compound itself has limited direct applications in drug development, its core structural motif is central to the burgeoning field of bioisosterism. Specifically, the bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a critical non-classical bioisostere for the phenyl ring in modern drug design.[1] The replacement of a flat, aromatic phenyl group with a three-dimensional, saturated BCP moiety can lead to significant improvements in the physicochemical and pharmacokinetic properties of drug candidates. These enhancements include better solubility, increased metabolic stability, and the ability to explore novel chemical space, a concept often referred to as "escaping from flatland" in medicinal chemistry.[2]

This technical guide provides a comprehensive overview of this compound, with a particular focus on the synthesis and application of its highly valuable bicyclo[1.1.1]pentane derivatives in drug discovery.

Nomenclature and Synonyms

The compound with the molecular formula C10H18, consisting of two cyclopentyl rings joined by a single bond, is systematically named according to IUPAC nomenclature.

-

IUPAC Name: cyclopentylcyclopentane[3]

It is also commonly referred to by several synonyms:

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for laboratory and computational applications.

| Property | Value | Reference |

| Molecular Formula | C10H18 | [4] |

| Molecular Weight | 138.25 g/mol | [3] |

| CAS Number | 1636-39-1 | [4] |

| Boiling Point | 188.7 °C (estimate) | |

| Melting Point | -35.35 °C | |

| Density | 0.8102 g/cm³ (estimate) | |

| Refractive Index | 1.4860 (estimate) | |

| InChI | InChI=1S/C10H18/c1-2-6-9(5-1)10-7-3-4-8-10/h9-10H,1-8H2 | [5] |

| InChIKey | MAWOHFOSAIXURX-UHFFFAOYSA-N | [5] |

| SMILES | C1CCC(C1)C2CCCC2 |

Experimental Protocols: Synthesis of Bicyclo[1.1.1]pentane (BCP) Derivatives

While specific, detailed protocols for the large-scale synthesis of unsubstituted this compound are not extensively documented in the context of drug discovery, the synthesis of functionalized BCPs is a highly active area of research. These methods are crucial for incorporating the BCP moiety into potential drug candidates.

General Strategy for BCP Synthesis via [1.1.1]Propellane

A common and powerful strategy for the synthesis of 1,3-disubstituted BCPs involves the ring-opening of [1.1.1]propellane. This highly strained molecule readily reacts with a variety of reagents to form the more stable BCP core.

Caption: General workflow for the synthesis of BCP derivatives from [1.1.1]propellane.

Example Protocol: Photoredox-Catalyzed Synthesis of Iodo-Bicyclopentanes

This method provides a mild and efficient route to valuable iodo-BCP intermediates, which can be further functionalized.

Materials:

-

Alkyl iodide

-

[1.1.1]Propellane solution

-

Photoredox catalyst (e.g., Ir(ppy)3)

-

Solvent (e.g., diethyl ether)

-

Flow reactor equipped with a 365 nm LED light source

Procedure:

-

A solution of the alkyl iodide and [1.1.1]propellane in diethyl ether is prepared.

-

The solution is passed through a flow reactor irradiated with a 365 nm LED.

-

The reaction is typically rapid and clean, often yielding the product in high purity after solvent evaporation.[6]

-

The resulting alkyl-substituted BCP iodide can be purified by crystallization or chromatography if necessary.[6]

Role in Drug Development: BCPs as Phenyl Ring Bioisosteres

The significance of the this compound scaffold in drug development is primarily through the use of BCPs as bioisosteres for para-substituted phenyl rings. This substitution can confer several advantages:

-

Improved Solubility: The sp³-rich, non-planar structure of BCPs generally leads to better aqueous solubility compared to their flat, aromatic counterparts.[1]

-

Enhanced Metabolic Stability: The C-H bonds in the BCP cage are less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to the C-H bonds of a phenyl ring.[7]

-

Novel Exit Vectors for Substituents: The tetrahedral geometry of the bridgehead carbons in BCPs provides different spatial orientations for substituents compared to a phenyl ring, allowing for the exploration of new interactions with biological targets.[1]

-

Reduced Non-Specific Binding: The less lipophilic nature of BCPs compared to phenyl rings can reduce non-specific binding to off-target proteins.[1]

Caption: Logical workflow of bioisosteric replacement of a phenyl ring with a BCP moiety.

Analytical Characterization

The characterization of this compound and its derivatives relies on standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is a suitable technique for the separation and analysis of volatile compounds like this compound.[4][8] Mass spectrometry provides structural information and confirmation of the molecular weight.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of BCP derivatives, confirming the connectivity and stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in substituted BCPs.[9]

Conclusion

This compound and, more importantly, its functionalized bicyclo[1.1.1]pentane derivatives, represent a significant advancement in medicinal chemistry. The ability of the BCP scaffold to serve as a three-dimensional, metabolically robust bioisostere for the phenyl ring has opened up new avenues for the design of safer and more effective drugs. The ongoing development of novel and efficient synthetic methodologies for BCPs will undoubtedly accelerate their application in drug discovery programs, enabling chemists to overcome many of the challenges associated with traditional aromatic scaffolds.

References

- 1. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. GtR [gtr.ukri.org]

- 4. 1,1'-Bicyclopentyl [webbook.nist.gov]

- 5. 1,1'-Bicyclopentyl [webbook.nist.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. New Work from Nobel Laureate MacMillan's Group: Rapid Synthesis of BCP Derivatives [bldpharm.com]

- 8. mdpi.com [mdpi.com]

- 9. 1,1'-Bicyclopentyl [webbook.nist.gov]

The Dawn of Alicyclic Chemistry: Unraveling the Discovery and Historical Context of Bicyclopentyl

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclopentyl, also known as cyclopentylcyclopentane, represents a fundamental saturated bicyclic hydrocarbon. Its deceptively simple structure belies a rich history intertwined with the very foundations of modern organic chemistry and the burgeoning understanding of cyclic molecules. This technical guide delves into the discovery and historical context of this compound, providing a detailed account for researchers, scientists, and drug development professionals. The narrative traces the intellectual lineage from the early theories of ring strain to the first successful syntheses of alicyclic compounds, culminating in the eventual preparation and characterization of this compound. This exploration offers valuable insights into the evolution of synthetic methodologies and the conceptual frameworks that have shaped our understanding of cyclic hydrocarbons.

The Precursors: Theoretical Foundations and Early Cycloalkane Synthesis

The story of this compound's discovery is inseparable from the broader history of cycloalkane chemistry. In the late 19th century, the concept of cyclic organic molecules was still in its infancy. The prevailing view of organic compounds was dominated by linear chains. It was against this backdrop that Adolf von Baeyer proposed his seminal "Strain Theory" in 1885. Baeyer's theory, which postulated that the stability of cyclic compounds was dependent on the deviation of their bond angles from the ideal tetrahedral angle of 109.5°, provided the first theoretical framework for understanding the chemistry of ring structures. While not entirely accurate, particularly for larger rings, Baeyer's theory was instrumental in stimulating research into the synthesis of cyclic compounds.

One of the most significant figures in this early era was William Henry Perkin Jr.[1], who, inspired by Baeyer's work, dedicated much of his career to the synthesis of alicyclic compounds. His development of the "Perkin synthesis" in the 1880s, which involved the reaction of dihalides with sodio-malonic ester, provided a viable, albeit often low-yielding, route to three-, four-, five-, and six-membered rings. This work laid the practical groundwork for the synthesis of a wide array of cyclic and, eventually, bicyclic hydrocarbons.

The early 20th century witnessed further advancements in the synthesis of cycloalkanes. The work of Russian chemist N. D. Zelinsky was particularly noteworthy. Zelinsky and his contemporaries developed and refined methods for the catalytic hydrogenation of aromatic and unsaturated cyclic compounds, providing more efficient routes to saturated cyclic systems. These foundational synthetic strategies set the stage for the eventual construction of more complex structures like this compound.

The Emergence of this compound: Early Syntheses and Characterization

While a single, definitive "discovery" paper for this compound has proven elusive in the historical record, its synthesis and characterization appear to have occurred in the context of broader studies on hydrocarbon chemistry in the mid-20th century. The NIST Chemistry WebBook entry for 1,1'-Bicyclopentyl provides key references that point to its availability and study by the late 1940s and early 1950s.

One of the earliest comprehensive studies that included this compound was conducted as part of the American Petroleum Institute (API) Research Project 45, which focused on the "Synthesis of Hydrocarbons in the Gasoline Range" from 1938 to 1953. A 1949 publication from this project by Boord, Greenlee, and their collaborators detailed the synthesis and properties of a wide range of hydrocarbons, and it is within this body of work that the preparation of this compound is situated.

The primary methods for synthesizing this compound in this era were extensions of established reactions for forming carbon-carbon bonds. Two key experimental protocols emerged as the most likely routes to the first successful synthesis of this compound.

Experimental Protocols for the Synthesis of this compound

Method 1: Wurtz-Fittig Type Coupling of Cyclopentyl Halides

This method is a variation of the classic Wurtz reaction and would have been a logical approach for chemists in the early to mid-20th century.

-

Reaction: 2-Cyclopentyl Halide + 2 Na → this compound + 2 Na-Halide

-

Detailed Protocol:

-

Preparation of Cyclopentyl Halide: Cyclopentyl bromide or chloride would be prepared from cyclopentanol (B49286) by reaction with the corresponding hydrohalic acid or a phosphorus halide (e.g., PBr₃).

-

Reaction Setup: Anhydrous diethyl ether would be placed in a three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. Sodium metal, finely dispersed, would be added to the ether.

-

Addition of Cyclopentyl Halide: A solution of the cyclopentyl halide in anhydrous ether would be added dropwise to the sodium suspension with vigorous stirring.

-

Reaction Conditions: The reaction mixture would be heated to reflux for several hours to ensure complete reaction.

-

Workup: After cooling, the reaction mixture would be cautiously quenched with ethanol (B145695) to destroy any unreacted sodium, followed by the addition of water. The ether layer would be separated, washed with water, dried over a suitable drying agent (e.g., anhydrous calcium chloride), and the solvent removed by distillation.

-

Purification: The resulting crude this compound would be purified by fractional distillation under reduced pressure.

-

Method 2: Catalytic Hydrogenation of Bicyclopentylidene

The development of catalytic hydrogenation techniques provided a powerful tool for the synthesis of saturated hydrocarbons.

-

Reaction: Bicyclopentylidene + H₂ --(Catalyst)--> this compound

-

Detailed Protocol:

-

Preparation of Bicyclopentylidene: This intermediate could be synthesized through various methods, including the dehydration of dicyclopentyl carbinol or the reaction of cyclopentanone (B42830) with a suitable coupling reagent.

-

Hydrogenation Setup: The bicyclopentylidene would be dissolved in a suitable solvent, such as ethanol or acetic acid, and placed in a high-pressure autoclave. A hydrogenation catalyst, such as platinum oxide (Adams' catalyst) or Raney nickel, would be added.

-

Hydrogenation: The autoclave would be pressurized with hydrogen gas to a specified pressure (e.g., 50-100 atm) and heated to a moderate temperature (e.g., 50-100 °C). The reaction mixture would be agitated until the theoretical amount of hydrogen was consumed.

-

Workup: After cooling and venting the excess hydrogen, the catalyst would be removed by filtration. The solvent would be removed by distillation.

-

Purification: The resulting this compound would be purified by fractional distillation.

-

Data Presentation: Physical Properties of this compound

| Property | Reported Value |

| Molecular Formula | C₁₀H₁₈ |

| Molecular Weight | 138.25 g/mol |

| Boiling Point | 189.5 °C at 760 mmHg |

| Melting Point | -40.2 °C |

| Density | 0.863 g/cm³ at 20 °C |

| Refractive Index (n²⁰/D) | 1.4645 |

Historical Context and Significance

The synthesis and characterization of this compound in the mid-20th century were significant for several reasons. Firstly, it represented the successful application of existing synthetic methodologies to create a novel bicyclic hydrocarbon, further expanding the known chemical space of alicyclic compounds. Secondly, the accurate determination of its physical properties contributed to the growing database of hydrocarbon data, which was essential for the petroleum and chemical industries. This data was vital for the development of high-performance fuels and lubricants.

The study of this compound and other cyclic hydrocarbons also provided empirical data that helped to refine the theoretical understanding of ring strain and conformation, moving beyond Baeyer's initial planar models to the more sophisticated conformational analysis developed by chemists like Hassel and Barton.

Modern Relevance in Drug Discovery

While the initial interest in this compound was primarily in the context of fundamental hydrocarbon chemistry and fuel science, its rigid, three-dimensional scaffold has found renewed interest in modern drug discovery. The principles of isosterism and bioisosterism, where one chemical group can be replaced by another with similar physical or chemical properties to improve the biological activity or pharmacokinetic profile of a drug, have led to the exploration of various saturated carbocyclic scaffolds. Although bicyclo[1.1.1]pentane (BCP) has garnered more attention as a phenyl ring bioisostere, the this compound motif offers a distinct three-dimensional structure that can be exploited in the design of novel therapeutic agents. Its lipophilic nature and defined conformational properties make it an attractive building block for creating molecules that can effectively interact with biological targets.

Conclusion

The discovery of this compound, while not marked by a single, dramatic breakthrough, was a significant milestone in the evolution of organic chemistry. It was the culmination of decades of theoretical and practical advancements in the understanding and synthesis of cyclic molecules. From the early, groundbreaking work of Baeyer and Perkin Jr. to the systematic studies of hydrocarbons in the mid-20th century, the story of this compound is a testament to the incremental nature of scientific progress. Today, as the demand for novel molecular scaffolds in drug discovery continues to grow, the humble this compound and its derivatives may yet play a significant role in the development of the next generation of therapeutics, demonstrating the enduring legacy of this foundational work in alicyclic chemistry.

Visualizations

Caption: Historical timeline of the discovery of this compound.

References

Unraveling the Conformational Landscape of Bicyclopentyl: A Theoretical and Computational Guide

Abstract

Bicyclopentyl, a fundamental saturated bicyclic hydrocarbon, presents a fascinating case study in conformational analysis due to the interplay of ring puckering and inter-ring rotation. Understanding its three-dimensional structure and energetic preferences is crucial for its application as a flexible yet constrained scaffold in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to characterize the conformational landscape of this compound. We present a summary of key structural and energetic data, detailed experimental and computational protocols, and a visual representation of the analytical workflow, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

The spatial arrangement of atoms in a molecule, its conformation, dictates its physical, chemical, and biological properties. For cyclic and bicyclic systems like this compound, the conformational space can be complex, with multiple low-energy states separated by distinct energy barriers. The this compound moiety is increasingly recognized as a valuable bioisostere for aromatic rings in drug design, offering improved physicochemical properties such as increased solubility and metabolic stability.[1][2] A thorough understanding of its conformational preferences is therefore paramount for the rational design of novel therapeutics.

This guide delves into the theoretical studies and computational modeling techniques that have been instrumental in elucidating the structural intricacies of this compound. We will focus on the outcomes of methods such as gas electron diffraction, molecular mechanics, and ab initio calculations, which collectively provide a detailed picture of the molecule's geometry and energetics.

Conformational Analysis of this compound

The conformational landscape of this compound is primarily defined by the puckering of the two cyclopentane (B165970) rings and the rotation around the central C-C bond. Theoretical and experimental studies have consistently shown that the most stable conformer is the equatorial, equatorial, anti (ee, anti) form.[3] In this conformation, the bond connecting the two rings is in an equatorial position relative to both cyclopentane rings, and the rings themselves are in an anti-periplanar arrangement.

Key Conformers and Energetics

While the ee, anti conformer is the global minimum, other conformers exist at slightly higher energies. The relative energies of these conformers are critical for understanding the dynamic behavior of this compound in different environments. Computational methods are essential for calculating these small energy differences and the barriers to interconversion.

Quantitative Structural Data

The precise geometric parameters of the most stable conformer of this compound have been determined through a combination of experimental and computational methods. The following tables summarize the key quantitative data for the equatorial, equatorial, anti (ee, anti) conformer.

Table 1: Structural Parameters of the ee, anti Conformer of this compound

| Parameter | Gas Electron Diffraction | Molecular Mechanics (MM3) | Ab Initio (6-31G*) |

| C-C (average) | 1.541(4) Å | Agreement | Agreement |

| C-H | 1.121(12) Å | Agreement | Agreement |

| C-C (inter-ring) | 1.545(10) Å | Agreement | Agreement |

| ∠C2-C1-C5 | 103.7(3)° | Agreement | Agreement |

| ∠C1-C2-C3 | 107.9(5)° | Agreement | Agreement |

| ∠C2-C1-C6 | 113.3(3)° | Agreement | Agreement |

| ∠C-C-H | 112.7(10)° | Agreement | Agreement |

| ∠H-C-H | 106.3(8)° | Agreement | Agreement |

Data sourced from Shishkov et al. (1996).[3] Note: "Agreement" indicates that the original study reported good agreement between the methods without providing specific numerical values in the abstract.

Experimental and Computational Protocols

A multi-pronged approach combining experimental techniques and computational modeling is necessary for a comprehensive understanding of this compound's structure.

Experimental Protocol: Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions.

Methodology:

-

Sample Preparation: A pure sample of this compound is vaporized and introduced into a high-vacuum diffraction chamber.

-

Electron Beam Generation: A high-energy beam of electrons is generated and directed at the effusing gas sample.

-

Scattering: The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings.

-

Detection: The scattered electrons are detected, and the intensity of the diffraction pattern is recorded as a function of the scattering angle.

-

Data Analysis: The experimental scattering intensities are compared to theoretical intensities calculated for various molecular models. A least-squares refinement process is used to determine the geometric parameters (bond lengths, bond angles, and dihedral angles) that best fit the experimental data.

Computational Protocol: Conformational Search and Energy Minimization

Computational modeling provides a detailed map of the potential energy surface of a molecule, allowing for the identification of stable conformers and the energy barriers between them.

Methodology:

-

Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to generate a wide range of possible conformers. This can be achieved through methods like molecular dynamics simulations at elevated temperatures or by systematically rotating rotatable bonds.

-

Geometry Optimization and Energy Minimization: Each generated conformer is subjected to geometry optimization using a chosen computational method to find the nearest local energy minimum.

-

Molecular Mechanics (MM): A force field such as MM3 is employed to rapidly calculate the potential energy of the molecule as a function of its atomic coordinates. This method is computationally inexpensive and suitable for initial screening of a large number of conformers.

-

Ab Initio/Density Functional Theory (DFT): For higher accuracy, quantum mechanical methods like Hartree-Fock (e.g., with the 6-31G* basis set) or DFT (e.g., with the M06-2X functional and 6-311+G** basis set) are used.[1][3] These methods provide a more accurate description of the electronic structure and are used to refine the geometries and energies of the low-energy conformers identified by molecular mechanics.

-

-

Vibrational Frequency Analysis: A frequency calculation is performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy and thermal corrections to the enthalpy and Gibbs free energy.

-

Conformer Ranking: The final energies of all unique conformers are compared to identify the global minimum and rank the others in order of increasing energy.

Visualization of Computational Workflow

The following diagram illustrates the logical flow of a typical computational workflow for the conformational analysis of this compound.

Caption: Computational workflow for this compound conformational analysis.

Conclusion

The conformational analysis of this compound, through the synergistic application of experimental techniques like gas electron diffraction and a hierarchy of computational methods, has established a clear picture of its structural and energetic landscape. The equatorial, equatorial, anti conformer is identified as the most stable form, and its precise geometric parameters are well-defined. The detailed protocols and workflow presented in this guide offer a robust framework for researchers to conduct their own theoretical investigations into this compound and its derivatives. As the importance of saturated bicyclic scaffolds in drug discovery continues to grow, a fundamental understanding of their conformational behavior, as outlined here, will be indispensable for the design of next-generation therapeutics.

References

The Bicyclopentyl Motif: A Technical Guide to its Electronic and Steric Properties in Drug Design

For Researchers, Scientists, and Drug Development Professionals

The bicyclopentyl motif, particularly bicyclo[1.1.1]pentane (BCP), has emerged as a compelling structural element in modern medicinal chemistry. Its rigid, three-dimensional framework offers a unique alternative to traditional aromatic systems, often leading to significant improvements in the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth analysis of the electronic and steric properties of the this compound core, supported by quantitative data, experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Introduction: Escaping Flatland in Drug Discovery

The overreliance on flat, aromatic structures in drug design has been termed the "flatland" of medicinal chemistry. While phenyl rings are ubiquitous and well-understood, they can contribute to poor solubility, metabolic instability, and off-target effects. Saturated, three-dimensional bioisosteres like the this compound motif offer a strategic escape from this two-dimensional space. By replacing a phenyl ring with a this compound core, chemists can introduce greater sp³ character, leading to improved compound properties without compromising biological activity.[1] This guide will delve into the specific electronic and steric attributes that make the this compound motif a valuable tool for drug development professionals.

Quantitative Analysis of Electronic and Steric Properties

The decision to employ a this compound motif as a bioisostere is often driven by the desire to modulate a compound's electronic and steric profile. The following tables summarize key quantitative data comparing this compound derivatives to their phenyl counterparts.

Physicochemical Properties

Replacing a para-substituted phenyl ring with a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) can significantly impact a molecule's solubility, lipophilicity, and permeability. The following table presents a comparison of a γ-secretase inhibitor (BMS-708,163) and its BCP-containing analog.[2]

| Property | Phenyl Derivative (BMS-708,163) | Bicyclo[1.1.1]pentyl Derivative | Fold Improvement |

| γ-Secretase Inhibition (pIC₅₀) | 9.2 | 9.1 | ~ Equipotent |

| Aqueous Solubility (pH 7.4, µM) | 0.2 | 6.5 | 32.5 |

| Passive Permeability (PAMPA, 10⁻⁶ cm/s) | 0.5 | 2.5 | 5.0 |

| Chromatographic Hydrophobicity Index (CHI) | 118 | 103 | - |

Table 1: Comparison of physicochemical properties of a γ-secretase inhibitor and its bicyclo[1.1.1]pentyl analog.[2]

Steric and Geometric Parameters

The rigid and compact nature of the this compound motif provides a distinct steric footprint compared to a phenyl ring. X-ray crystallographic studies of bicyclo[1.1.1]pentane derivatives provide precise measurements of their geometry.

| Parameter | Bicyclo[1.1.1]pentane-1,3-dicarboxylate |

| Bridgehead-Bridgehead Distance (Å) | 1.873 |

| C1-C2 Bond Length (Å) | 1.542 |

| C2-C3 Bond Length (Å) | 1.542 |

| C1-CH₂-C2 Angle (°) | 74.2 |

| Bridgehead-C-Bridgehead Angle (°) | 97.8 |

Table 2: Key geometric parameters of a bicyclo[1.1.1]pentane derivative from X-ray crystallography.

Experimental Protocols

The synthesis and characterization of this compound-containing compounds require specific experimental methodologies. This section details representative protocols for the synthesis of key this compound scaffolds and the determination of important physicochemical properties.

Synthesis of Bicyclo[2.2.1]heptan-2-one Derivatives

The bicyclo[2.2.1]heptane (norbornane) scaffold is a versatile starting material. The following protocols describe its conversion to lactone and lactam intermediates, which are crucial for the synthesis of carbocyclic nucleoside analogues.[3]

a) Baeyer-Villiger Oxidation to a Lactone:

-

Dissolve bicyclo[2.2.1]heptan-2-one (1.0 g, 9.08 mmol) in 20 mL of dichloromethane (B109758) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.88 g, 10.9 mmol) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude lactone, which can be purified by column chromatography.

b) Beckmann Rearrangement to a Lactam:

-

To a solution of bicyclo[2.2.1]heptan-2-one oxime (1.0 g, 7.99 mmol) in 20 mL of acetone, add p-toluenesulfonyl chloride (1.68 g, 8.79 mmol).

-

Cool the mixture to 0 °C and slowly add a 10% aqueous solution of sodium hydroxide (B78521) to maintain a pH of 8-9.

-

Stir the reaction at room temperature for 2 hours.

-

Pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude lactam can be purified by recrystallization or column chromatography.

Determination of LogP and pKa

The lipophilicity (LogP) and acidity (pKa) are critical parameters in drug design.

a) LogP Determination (Shake-Flask Method): [3][4]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a vial containing a 1:1 mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

-

Shake the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning.

-

Centrifuge the vial to separate the n-octanol and aqueous layers.

-

Carefully collect samples from both layers and analyze the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

b) pKa Determination (UV-Metric Titration): [3][4]

-

Prepare a stock solution of the test compound in a co-solvent (e.g., methanol) to ensure solubility.

-

In a multi-well plate, prepare a series of aqueous buffers with a range of pH values (e.g., pH 2 to 12).

-

Add a small aliquot of the stock solution to each well.

-

Measure the UV-Vis absorbance spectrum of the compound in each well using a plate reader.

-

The pKa is determined by analyzing the change in absorbance as a function of pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Visualization of Pathways and Workflows

Visualizing complex biological pathways and experimental workflows can greatly enhance understanding. The following diagrams were generated using the DOT language and rendered with Graphviz.

γ-Secretase Signaling Pathway and Inhibition

Bicyclo[1.1.1]pentane-containing molecules have been successfully developed as inhibitors of γ-secretase, a key enzyme in the Notch and amyloid precursor protein (APP) signaling pathways.[2] The following diagram illustrates the canonical Notch signaling pathway and the point of inhibition by γ-secretase inhibitors.

Experimental Workflow for Bioisosteric Replacement

The process of replacing a phenyl ring with a this compound motif in a lead compound involves a structured workflow, from initial design to in vivo evaluation.

Conclusion

The this compound motif, and in particular bicyclo[1.1.1]pentane, represents a powerful tool in the medicinal chemist's arsenal (B13267) for overcoming the limitations of traditional aromatic scaffolds. Its unique electronic and steric properties can lead to substantial improvements in aqueous solubility, metabolic stability, and passive permeability, often while maintaining or even enhancing biological activity. The synthetic routes to these motifs are becoming increasingly accessible, allowing for their broader application in drug discovery programs. As the drive to create more three-dimensional and "drug-like" molecules continues, the strategic incorporation of the this compound core is poised to play an increasingly important role in the development of next-generation therapeutics.

References

- 1. Bicyclo(2.2.1)heptane, 2,2-dichloro- | C7H10Cl2 | CID 89246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1,1'-Bicyclopentyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characterization of 1,1'-bicyclopentyl (also known as cyclopentylcyclopentane). The document details the expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in clear tabular formats for easy reference. Furthermore, it outlines the detailed experimental protocols for acquiring these spectra, serving as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction to 1,1'-Bicyclopentyl

1,1'-Bicyclopentyl is a saturated hydrocarbon with the chemical formula C₁₀H₁₈. It consists of two cyclopentane (B165970) rings connected by a single covalent bond. The structural simplicity of this molecule makes it an interesting subject for spectroscopic analysis, providing a clear example of the spectral features of alicyclic compounds. Understanding its characteristic spectral fingerprint is crucial for its identification and for quality control in synthetic processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the symmetry of 1,1'-bicyclopentyl, a relatively simple NMR spectrum is expected.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 1,1'-bicyclopentyl, the protons on the two cyclopentyl rings are chemically equivalent. However, within each ring, there are three distinct types of protons: the methine proton at the point of attachment (C1 and C1'), and the methylene (B1212753) protons at the C2/C5 and C3/C4 positions (and their equivalents on the second ring). These methylene protons are diastereotopic, but at room temperature, rapid conformational changes often lead to signal averaging, resulting in broad, overlapping multiplets.

Expected ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 1.75 - 1.60 | Multiplet | 8H | -CH₂- (C2, C5, C2', C5') |

| ~ 1.60 - 1.45 | Multiplet | 8H | -CH₂- (C3, C4, C3', C4') |

| ~ 1.45 - 1.30 | Multiplet | 2H | -CH- (C1, C1') |

Note: The chemical shifts are estimations based on the analysis of similar aliphatic structures. The multiplets are expected to be complex and overlapping.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 1,1'-bicyclopentyl is expected to show three distinct signals corresponding to the three different types of carbon atoms in the molecule, owing to its symmetry.

Expected ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 45 | C1, C1' |

| ~ 32 | C2, C5, C2', C5' |

| ~ 25 | C3, C4, C3', C4' |

Note: These are predicted chemical shifts based on standard values for substituted cyclopentanes.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For an aliphatic hydrocarbon like 1,1'-bicyclopentyl, the IR spectrum is characterized by C-H stretching and bending vibrations.

IR Spectral Data [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 | Strong | C-H stretch (asymmetric) |

| 2860 | Strong | C-H stretch (symmetric) |

| 1450 | Medium | CH₂ scissoring |

| 890 | Medium | C-C stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1,1'-bicyclopentyl, electron ionization (EI) is a common method. The molecular ion peak is expected at m/z 138. The fragmentation pattern is dominated by the cleavage of the C-C bond between the two rings and the loss of alkyl fragments from the rings.

| m/z | Relative Intensity | Proposed Fragment |

| 138 | 15% | [C₁₀H₁₈]⁺˙ (Molecular Ion) |

| 69 | 100% | [C₅H₉]⁺ (Cyclopentyl cation - Base Peak) |

| 41 | 60% | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 1,1'-bicyclopentyl are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of purified 1,1'-bicyclopentyl in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup :

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the spectrometer to the lock signal of the deuterated solvent.

-

-

¹H NMR Acquisition :

-

Acquire a one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

-

Process the data similarly to the ¹H spectrum and reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

IR Spectroscopy Protocol

-

Sample Preparation :

-

Neat Liquid : Place a drop of liquid 1,1'-bicyclopentyl between two NaCl or KBr plates to form a thin film.

-

Solution : Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a liquid cell.

-

-

Instrument Setup :

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample holder (or the solvent).

-

-

Data Acquisition :

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry Protocol

-

Sample Introduction :

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Inject a dilute solution of 1,1'-bicyclopentyl in a volatile solvent (e.g., hexane (B92381) or dichloromethane) into a GC equipped with a suitable capillary column (e.g., DB-5). The GC separates the compound from any impurities before it enters the mass spectrometer.

-

-

Ionization :

-

Use Electron Ionization (EI) at a standard energy of 70 eV.

-

-

Mass Analysis :

-

Use a quadrupole or time-of-flight (TOF) mass analyzer.

-

Scan a mass range of m/z 35-300.

-

-

Data Analysis :

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and compare it to known fragmentation mechanisms and spectral libraries. The base peak is assigned a relative intensity of 100%.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 1,1'-bicyclopentyl.

Caption: Workflow for Spectroscopic Characterization.

References

The Energetic Landscape of the Bicyclopentyl Cage: A Technical Guide to Strain Energy

For Researchers, Scientists, and Drug Development Professionals

The bicyclopentyl framework, a unique three-dimensional scaffold, has garnered significant attention in medicinal chemistry and materials science. Its inherent ring strain is a key determinant of its reactivity and conformational properties, making a thorough understanding of its strain energy crucial for its application. This technical guide provides an in-depth analysis of the strain energy of two prominent this compound isomers: the highly strained and medicinally relevant bicyclo[1.1.1]pentane (BCP) and the isomeric bicyclo[2.1.0]pentane.

Quantitative Analysis of Strain Energy

The strain energy of a cyclic molecule is the excess energy it possesses compared to a hypothetical strain-free reference compound. This energy arises from bond angle distortion, torsional strain, and transannular interactions. The strain energies of bicyclo[1.1.1]pentane and bicyclo[2.1.0]pentane have been determined through both experimental and computational methods.

| Isomer | Structure | Strain Energy (kcal/mol) | Method of Determination | Reference |

| Bicyclo[1.1.1]pentane | ![Bicyclo[1.1.1]pentane](https://upload.wikimedia.org/wikipedia/commons/thumb/e/e6/Bicyclo%28111%29pentane-2D-skeletal.png/150px-Bicyclo%28111%29pentane-2D-skeletal.png) | 65-68 | Computational (ab initio, DFT) | [1] |

| Bicyclo[2.1.0]pentane | ![Bicyclo[2.1.0]pentane](https://upload.wikimedia.org/wikipedia/commons/thumb/c/c1/Bicyclo%28210%29pentane-2D-skeletal.png/150px-Bicyclo%28210%29pentane-2D-skeletal.png) | 55.6 | Computational (isodesmic reactions) |

Table 1: Strain Energies of this compound Isomers

| Thermochemical Property | Bicyclo[1.1.1]pentane | Bicyclo[2.1.0]pentane | Method of Determination |

| Heat of Formation (gas, 298 K) | ΔHf° = +45.5 ± 0.6 kcal/mol | ΔHf° = +39.4 ± 0.4 kcal/mol | Combustion Calorimetry |

| Heat of Hydrogenation | Not applicable | -56.2 kcal/mol (to cyclopentane) | Hydrogenation Calorimetry |

Table 2: Thermochemical Data for this compound Isomers

Experimental Protocols

Determination of Enthalpy of Combustion by Bomb Calorimetry

The standard enthalpy of formation of this compound isomers can be derived from their heats of combustion, determined experimentally using bomb calorimetry.

Apparatus:

-

Oxygen bomb calorimeter (e.g., Parr 1341)

-

Steel bomb with a sample holder and ignition wires

-

Calorimeter bucket with a known volume of water

-

High-precision thermometer (±0.001 °C)

-

Motorized stirrer

-

Oxygen source with a pressure regulator

-

Pellet press (for solid samples)

-

Analytical balance (±0.0001 g)

Procedure:

-

Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of a standard substance with a known heat of combustion, typically benzoic acid.

-

A pellet of benzoic acid (approx. 1 g) is accurately weighed and placed in the sample holder.

-

A fuse wire of known length is attached to the electrodes, touching the pellet.

-

The bomb is assembled, sealed, and purged with oxygen before being filled to a pressure of approximately 30 atm.

-

The bomb is submerged in the calorimeter bucket containing a precisely measured mass of water.

-

The initial temperature of the water is recorded after it has reached equilibrium.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

-

The heat capacity of the calorimeter (Ccal) is calculated using the known heat of combustion of benzoic acid and the measured temperature change, correcting for the heat released by the ignition wire.

-

-

Sample Measurement:

-

For volatile liquid samples like this compound isomers, a known mass is encapsulated in a gelatin capsule or a thin-walled glass ampule to prevent evaporation before combustion.

-

The procedure is repeated as for the calibration, using the encapsulated sample.

-

The heat of combustion of the sample is calculated from the observed temperature rise and the heat capacity of the calorimeter.

-

-

Data Analysis:

-

The raw temperature data is corrected for heat exchange with the surroundings using methods like the Regnault-Pfaundler method.

-

The heat of combustion at constant volume (ΔUc) is calculated.

-

The standard enthalpy of combustion at constant pressure (ΔHc°) is then calculated using the relationship ΔH = ΔU + Δ(pV), where Δ(pV) is the change in the product of pressure and volume, which can be approximated by ΔngasRT for reactions involving gases.

-

The standard enthalpy of formation (ΔHf°) is finally calculated using Hess's law, from the standard enthalpies of formation of the combustion products (CO2 and H2O).

-

Synthesis of Bicyclo[1.1.1]pentane via [1.1.1]Propellane

Bicyclo[1.1.1]pentane is most commonly synthesized through the ring-opening of its highly strained precursor, [1.1.1]propellane.

Materials:

-

Methyllithium (B1224462) (in diethyl ether)

-

Anhydrous diethyl ether

-

Dry, inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

-

A solution of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in anhydrous diethyl ether is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of methyllithium in diethyl ether is added dropwise to the stirred solution.

-

The reaction mixture is stirred at -78 °C for a specified time and then allowed to warm to room temperature.

-

The resulting solution of [1.1.1]propellane in diethyl ether is typically used directly in subsequent reactions without isolation due to its volatility and reactivity.

Computational Methodology for Strain Energy Calculation

Computational chemistry provides a powerful tool for calculating the strain energy of molecules. High-level ab initio and density functional theory (DFT) methods are commonly employed.

1. Software and Methods:

-

Software: Gaussian, Q-Chem, or similar quantum chemistry packages.

-

Methods: High-accuracy composite methods such as G3(MP2) or CBS-QB3 are often used to calculate accurate heats of formation.[2][3] DFT methods with appropriate functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) can also provide reliable results, especially when used in conjunction with isodesmic or homodesmotic reaction schemes.[4]

2. Procedure using Isodesmic/Homodesmotic Reactions: Isodesmic and homodesmotic reactions are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides.[5] This approach allows for the cancellation of systematic errors in the calculations, leading to more accurate strain energy values.

-

Isodesmic Reaction: A reaction where the number of bonds of each formal type is conserved. For example, to calculate the strain energy of bicyclo[2.1.0]pentane: Bicyclo[2.1.0]pentane + 2 Propane → Cyclopentane + Cyclopropane

-

Homodesmotic Reaction: A more constrained reaction where the number of carbon atoms with a particular number of attached hydrogen atoms is also conserved.[5] This generally leads to better error cancellation. For bicyclo[1.1.1]pentane: Bicyclo[1.1.1]pentane + 5 Ethane → 2 Neopentane

Calculation Steps:

-

The geometries of all molecules in the chosen isodesmic or homodesmotic reaction are optimized at a selected level of theory (e.g., B3LYP/6-31G*).

-

Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE).

-

Single-point energy calculations are performed at a higher level of theory (e.g., G3(MP2) or CCSD(T)) on the optimized geometries.

-

The enthalpy of the reaction (ΔHrxn) is calculated as the difference between the sum of the electronic energies and ZPVEs of the products and the reactants.

-

The strain energy of the target molecule is then derived from ΔHrxn and the known (or calculated) strain energies of the other cyclic molecules in the reaction. For reactions where all other species are considered strain-free, the strain energy is simply the negative of the reaction enthalpy.

Visualizations

Caption: Experimental workflow for the synthesis of functionalized bicyclo[1.1.1]pentanes.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of CBS-QB3, CBS-APNO, G2, and G3 thermochemical predictions with experiment for formation of ionic clusters of hydronium and hydroxide ions complexed with water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. q-chem.com [q-chem.com]

- 5. goldbook.iupac.org [goldbook.iupac.org]

Bicyclopentyl as a Saturated Bioisostere of the Phenyl Ring: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The replacement of the ubiquitous phenyl ring with saturated bioisosteres is a powerful strategy in modern medicinal chemistry to overcome challenges associated with aromatic systems, such as metabolic instability and poor solubility. Among the saturated scaffolds, bicyclo[1.1.1]pentane (BCP), a prominent member of the bicyclopentyl family, has emerged as a highly effective non-classical bioisostere for the para-substituted phenyl ring. This technical guide provides a comprehensive overview of the core principles, experimental validation, and practical applications of utilizing this compound scaffolds in drug design. Through a detailed examination of case studies, including a γ-secretase inhibitor and a lipoprotein-associated phospholipase A2 (LpPLA2) inhibitor, this document demonstrates the tangible benefits of this bioisosteric replacement in improving pharmacokinetic and physicochemical properties.

Introduction

The phenyl group is a fundamental building block in a vast number of pharmaceuticals. However, its planarity and electron-rich nature can lead to undesirable properties, including susceptibility to oxidative metabolism by cytochrome P450 enzymes, potential for off-target π-π stacking interactions, and often limited aqueous solubility.[1] The concept of "escaping from flatland" encourages the incorporation of three-dimensional saturated scaffolds to improve drug-like properties.[2] Bicyclo[1.1.1]pentane (BCP) has garnered significant attention as a saturated bioisostere of the para-substituted phenyl ring due to its rigid, linear geometry which effectively mimics the exit vectors of the aromatic counterpart.[3] This guide will delve into the quantitative advantages, synthetic methodologies, and biological implications of this strategic substitution.

Data Presentation: Quantitative Comparison

The substitution of a phenyl ring with a this compound moiety, specifically BCP, has demonstrated marked improvements in key drug discovery parameters. The following tables summarize the quantitative data from two prominent case studies.

Case Study 1: γ-Secretase Inhibitor (BMS-708163 vs. BCP Analog)

The replacement of a para-substituted fluorophenyl ring in the γ-secretase inhibitor BMS-708163 with a BCP moiety resulted in an equipotent compound with significantly enhanced developability properties.[4][5]

| Parameter | BMS-708163 (Phenyl) | BCP Analog | Fold Improvement |

| Physicochemical Properties | |||

| Aqueous Solubility (pH 7.4) | Low | Significantly Higher | >10x |

| Calculated logP (clogP) | High | Lower | Favorable Reduction |

| Pharmacokinetic Properties | |||

| Passive Permeability | Moderate | High | Improved |

| Oral Absorption (Mouse) | |||

| Cmax | Lower | Higher | ~4-fold increase[4] |

| AUC | Lower | Higher | ~4-fold increase[4] |

| Biological Activity | |||

| γ-Secretase Inhibition (Aβ40 IC50) | 0.30 nM[6] | Equipotent | Maintained |

| Notch Selectivity | 193-fold vs. Aβ40[6] | Maintained | Maintained |

Case Study 2: LpPLA2 Inhibitor

In the context of a lipoprotein-associated phospholipase A2 (LpPLA2) inhibitor, replacing an aromatic ring with a BCP scaffold led to an improved physicochemical profile while maintaining high potency.

| Parameter | Phenyl Analog | BCP Analog | Observation |

| Physicochemical Properties | |||

| Kinetic Solubility (pH 7.4) | 8 µM | 74 µM | 9.25-fold increase |

| ChromLogD (pH 7.4) | 6.3 | 7.0 | Increased Lipophilicity |

| Pharmacokinetic Properties | |||

| Human Liver Microsomal Clearance | - | Low (0.76 - 1.22 mL/min/g) | Favorable Stability[7] |

| Biological Activity | |||

| LpPLA2 Inhibition (pIC50) | 10.2 | 9.4 | High Potency Maintained[7] |

Experimental Protocols

Synthesis of Bicyclo[1.1.1]pentane Derivatives

The most common route to functionalized BCPs involves the ring-opening of [1.1.1]propellane. A general and scalable method is the light-enabled reaction between alkyl iodides and propellane.

General Procedure for the Synthesis of Alkyl-Substituted BCP Iodides:

A solution of the alkyl iodide (1.0 equiv) and [1.1.1]propellane (1.5-2.0 equiv) in a suitable solvent (e.g., THF, acetonitrile) is passed through a flow reactor equipped with a high-power LED lamp (e.g., 365 nm). The reaction is typically carried out at room temperature. The residence time in the reactor is optimized for each substrate. After passing through the reactor, the solvent is removed under reduced pressure to yield the crude BCP iodide, which can often be used in subsequent steps without further purification.

Synthesis of the BCP analog of BMS-708163:

The synthesis of the BCP analog of the γ-secretase inhibitor BMS-708163 can be achieved through a multi-step sequence starting from a suitable BCP-dicarboxylic acid derivative.[8]

-

Mono-esterification: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is selectively mono-esterified to yield the corresponding mono-acid mono-ester.

-

Amide Coupling: The remaining carboxylic acid is coupled with the appropriate amine fragment of the BMS-708163 scaffold using standard peptide coupling reagents (e.g., HATU, HOBt).

-

Functional Group Interconversion: The ester group on the BCP core is then converted to the desired functional group present in the final molecule through a series of standard organic transformations.

In Vitro Assays

Kinetic Solubility Assay:

-

A stock solution of the test compound is prepared in DMSO (e.g., 10 mM).

-

A small volume of the DMSO stock is added to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well.

-

The plate is shaken for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

The solution is then filtered to remove any precipitate.

-

The concentration of the compound in the filtrate is determined by LC-MS/MS or UV-Vis spectroscopy and compared to a standard curve to determine the kinetic solubility.[6][9]

LogD (Distribution Coefficient) Measurement (Shake-Flask Method):

-

A buffered aqueous solution (e.g., PBS at pH 7.4) and n-octanol are mutually saturated by shaking together for an extended period and then allowing the phases to separate.

-

A known amount of the test compound is dissolved in one of the phases (usually the aqueous phase).

-

An equal volume of the other phase is added, and the mixture is shaken vigorously for a set time to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete phase separation.

-